2,3-Dichloroaniline

概要

説明

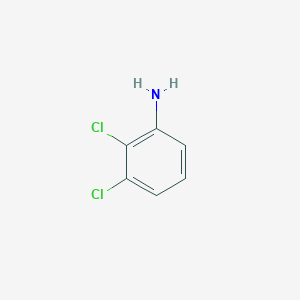

2,3-Dichloroaniline (2,3-DCA; CAS 608-27-5) is an aromatic amine with the molecular formula C₆H₅Cl₂N and a molecular weight of 162.017 g/mol . It is primarily used as an intermediate in pharmaceuticals and agrochemicals, such as fungicides and herbicides . The compound’s chlorine substituents at the 2- and 3-positions of the benzene ring influence its physicochemical properties, toxicity, and environmental behavior.

準備方法

Synthetic Routes and Reaction Conditions: 2,3-Dichloroaniline is typically synthesized through the hydrogenation of 2,3-dichloronitrobenzene. The reaction involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: In an industrial setting, the production of this compound involves the catalytic hydrogenation of 2,3-dichloronitrobenzene. The process is carried out in a hydrogenator with activated carbon-supported palladium or platinum catalysts. The reaction conditions include temperatures ranging from 50 to 150 degrees Celsius and pressures between 0.5 to 3.0 megapascals. The reaction time typically ranges from 2 to 8 hours .

化学反応の分析

Hydrolysis in Acidic and Micellar Media

The hydrolysis of di-2,3-dichloroaniline phosphate exhibits pseudo-first-order kinetics, accelerated by HCl and surfactants:

Key Findings from Kinetic Studies :

-

Rate dependence on [HCl] : Linear increase in rate constant () with [HCl] (slope = 0.63 for log vs. log[H⁺]).

-

Micellar catalysis : Anionic surfactant AOT (6.0 mM) increases by ~2.6×, while nonionic Tween-80 (18.0 µM) enhances it by ~2.5×.

| [HCl] (mM) | (min⁻¹) |

|---|---|

| 3.5 | 16.81 (AOT), 15.23 (Tween) |

| 17.5 | 42.50 (AOT), 36.65 (Tween) |

Thermodynamic Activation Parameters:

| Parameter | Without Surfactant | With AOT | With Tween-80 |

|---|---|---|---|

| ∆Eₐ (kJ/mol) | 55.22 | 49.17 | 47.67 |

| ∆S≠ (J/mol·K) | -120.4 | -145.2 | -138.6 |

| ∆G≠ (kJ/mol) | 92.8 | 93.1 | 92.9 |

Lower activation energy () and negative entropy () in micellar media suggest stabilized transition states through hydrophobic interactions.

Aerobic Biodegradation via Dioxygenation

2,3-DCA undergoes aerobic biodegradation by microbial consortia, characterized by inverse nitrogen isotope fractionation:

Isotope Enrichment Factors :

| Element | Enrichment Factor (ε) | Fractionation Trend |

|---|---|---|

| Carbon | <0.5‰ | Negligible |

| Hydrogen | <10‰ | Negligible |

| Nitrogen | +6.8 ± 0.6‰ | Inverse (¹⁴N enriched over ¹⁵N) |

Proposed pathway:

-

Glutamate conjugation at the amine group, increasing N-bond energy.

-

Dioxygenase-mediated cleavage of the aromatic ring.

-

Formation of non-toxic metabolites (e.g., chlorocatechols).

Field studies estimate 80–90% biodegradation in contaminated groundwater using Rayleigh model extrapolation .

Condensation with Benzaldehyde Derivatives

2,3-DCA reacts with benzaldehyde analogs to form N-aryl imines :

-

Reagents : Equimolar 2,3-DCA and benzaldehyde derivative.

-

Conditions : 50–140°C, solvent-free or in aromatic hydrocarbons (e.g., toluene).

-

Product : Crystalline (2,3-dichlorophenylimino)-o-cresol precipitates upon cooling .

| Reaction Parameter | Optimization Range |

|---|---|

| Temperature | 50–140°C |

| Solvent | Toluene, xylene |

| Yield | 70–85% |

Isomer Separation via Acylation

Crude 2,3-DCA mixtures are purified using N-acylation :

科学的研究の応用

Biodegradation Studies

Overview : 2,3-Dichloroaniline has been studied extensively for its biodegradation potential in contaminated environments. Research indicates that it can undergo aerobic biodegradation, which is crucial for mitigating pollution in groundwater and surface water.

Key Findings :

- A study demonstrated that aerobic biodegradation of 2,3-DCA could achieve up to 80-90% degradation in pilot wetlands treating contaminated groundwater. The research employed multi-element compound-specific isotope analysis (CSIA) to track the fate of 2,3-DCA and revealed negligible carbon and hydrogen isotope fractionation but significant inverse nitrogen isotope fractionation during the process .

- The identification of a glutamate conjugate as a reaction intermediate suggests a complex enzymatic pathway involved in its degradation. This finding is pivotal for understanding the mechanisms of microbial transformation of chlorinated anilines in natural environments .

Synthesis of Antimicrobial Agents

Overview : 2,3-DCA serves as a precursor for synthesizing various antimicrobial compounds. These derivatives are utilized in disinfectants and germicides effective against a range of pathogens.

Key Findings :

- Condensation reactions between 2,3-DCA and benzaldehyde derivatives yield crystalline compounds that exhibit antimicrobial properties. For instance, one such compound demonstrated effectiveness against bacteria like Salmonella typhosa and fungi such as Aspergillus terreus .

- The synthesis process involves refluxing 2,3-DCA with salicylaldehyde in ethanol, leading to the formation of products that are soluble in organic solvents but show low solubility in water. This characteristic is advantageous for formulating oil-in-water emulsions used in various disinfectant applications .

Chemical Processes and Industrial Applications

Overview : Beyond biodegradation and antimicrobial synthesis, 2,3-DCA plays a role in various chemical processes within industrial settings.

Key Findings :

- A patented method outlines the separation of 2,3-DCA from mixtures containing its isomers through acid addition salts or N-acyl derivatives. This process enhances the purity of 2,3-DCA necessary for high-quality applications .

- The compound's utility extends to being an intermediate in the production of dyes and other chemical products due to its reactivity and ability to form stable derivatives .

Case Studies

作用機序

The mechanism of action of 2,3-dichloroaniline involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidative and reductive metabolism. The compound’s effects are mediated through its ability to undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular macromolecules .

類似化合物との比較

Comparison with Structural Analogs

Physicochemical Properties

Dichloroanilines (DCAs) share a common molecular framework but differ in chlorine substitution patterns. Key properties include:

- 2,3-DCA: Melting point ≈ 21–24°C; dielectric constant studied in binary mixtures with 2-methoxyethanol, showing nonlinear variations in dielectric loss and molar polarization .

- 3,4-DCA : Higher polarity due to adjacent chlorine atoms; melting point ≈ 71–72°C .

- 3,5-DCA : Symmetrical substitution results in distinct solubility and log P values (log Pow ≈ 2.9) .

- 2,4-DCA : Intermediate polarity; log Pow ≈ 2.7 .

Table 1: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Chlorine Positions | Log Pow | Melting Point (°C) |

|---|---|---|---|---|

| 2,3-DCA | 162.017 | 2,3 | ~2.5* | 21–24 |

| 3,4-DCA | 162.017 | 3,4 | ~2.9 | 71–72 |

| 3,5-DCA | 162.017 | 3,5 | 2.9 | 54–56 |

| 2,4-DCA | 162.017 | 2,4 | 2.7 | 63–65 |

*Estimated based on structural analogs.

Toxicity Profiles

Toxicity varies significantly with substitution patterns:

- 2,3-DCA : Most acutely toxic to zebrafish (96h LC₅₀ = 0.49 mg/L) . Inhibits superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in Carassius auratus serum at low concentrations .

- 3,4-DCA : Recognized by OECD as a reference chemical for toxicity testing; 96h LC₅₀ = 6.08 mg/L in zebrafish . Causes reproductive toxicity in Oryzias javanicus, reducing fecundity and gonad health .

- 3,5-DCA : Metabolite of vinclozolin; 96h LC₅₀ = 5.23 mg/L . More persistent than parent compounds, with low recovery rates (~70%) in QuEChERS extractions due to poor elution from C18 cartridges .

- 2,4-DCA : Least toxic among DCAs (96h LC₅₀ = 7.79 mg/L) .

Table 2: Acute Toxicity in Zebrafish

| Compound | 96h LC₅₀ (mg/L) | Key Toxic Effects |

|---|---|---|

| 2,3-DCA | 0.49 | Severe enzyme inhibition, high bioaccumulation |

| 3,4-DCA | 6.08 | Reproductive impairment, OECD reference |

| 3,5-DCA | 5.23 | Persistence, endocrine disruption |

| 2,4-DCA | 7.79 | Moderate enzyme effects |

Environmental Behavior and Degradation

- Biodegradation: Bacillus megaterium IMT21 degrades 2,3-DCA via dichloroaminophenol, while 3,4- and 3,5-DCA follow dichloroacetanilide pathways . Rhodococcus sp.

- Hydrodechlorination :

Table 3: Degradation Pathways

| Compound | Degradation Pathway | Key Microbes/Agents |

|---|---|---|

| 2,3-DCA | Dichloroaminophenol | Bacillus megaterium IMT21 |

| 3,4-DCA | Dichloroacetanilide | Bacillus megaterium IMT21 |

| 3,5-DCA | Direct mineralization | Rhodococcus sp. T1-1 |

Analytical Challenges

生物活性

2,3-Dichloroaniline (2,3-DCA) is an aromatic amine that has garnered attention due to its biological activities and potential applications in pharmaceuticals. This article explores the compound's synthesis, biological activities, toxicity, and case studies related to its use.

Synthesis and Characterization

2,3-DCA can be synthesized through various methods, including the chlorination of aniline derivatives. Recent studies have highlighted the synthesis of novel derivatives of 2,3-DCA that exhibit enhanced biological activities. For instance, new compounds derived from 2,3-DCA have been tested for their antibacterial and antifungal properties against various pathogens.

Biological Activities

Antibacterial Activity:

Recent research indicates that 2,3-DCA and its derivatives exhibit significant antibacterial activity. In a study where newly synthesized compounds were tested against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli, several derivatives showed promising results:

| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria |

|---|---|---|

| 5a | Significant | Significant |

| 5c | Significant | Moderate |

| 5d | Significant | Moderate |

| 5g | Significant | Significant |

| 5h | Significant | Moderate |

These results suggest that modifications to the 2,3-DCA structure can enhance its antibacterial efficacy .

Antifungal Activity:

In addition to antibacterial properties, 2,3-DCA derivatives have been evaluated for antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The following table summarizes the antifungal activity of selected compounds:

| Compound | Activity Against Candida albicans | Activity Against Aspergillus niger |

|---|---|---|

| 7a | Moderate | Significant |

| 7c | Significant | Moderate |

| 7j | Significant | Significant |

These findings indicate that certain derivatives of 2,3-DCA possess potent antifungal activity, making them candidates for further development in antifungal therapies .

Toxicity Studies

Toxicological assessments reveal that 2,3-DCA exhibits acute toxicity in various animal models. In studies involving Wistar rats:

- The calculated LD50 value was found to be approximately 940 mg/kg body weight when administered orally.

- Clinical signs observed included reduced appetite, weakness, and ocular discharge .

The compound is classified under hazardous substances due to its acute toxicity potential upon dermal exposure .

Case Studies

Case Study on Environmental Impact:

A study assessed the environmental persistence and bioaccumulation potential of 2,3-DCA in aquatic ecosystems. Results indicated that the compound can accumulate in aquatic organisms, raising concerns about its ecological impact. It was found that after exposure, organisms retained a significant percentage of the compound in their tissues over time .

Clinical Case Study:

In a clinical setting, a patient exposed to high levels of 2,3-DCA through occupational hazards exhibited symptoms such as respiratory distress and skin irritation. This case highlights the importance of monitoring exposure levels in industrial settings where dichloroanilines are used .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for separating and quantifying 2,3-dichloroaniline from its structural isomers?

- Methodology : Use normal-phase liquid chromatography (NP-LC) with gradient elution. Mobile phase: n-heptane/2-propanol (99:1 to 19:81 over 4 min), flow rate 1.5 mL/min, column temperature 43°C, and UV detection at 245 nm. This method resolves this compound from other chloroaniline isomers (e.g., 2,4-dichloroaniline) with high specificity .

- Key Considerations : Optimize gradient conditions to account for polarity differences between isomers. Validate retention times using certified standards.

Q. How can the octanol-water partition coefficient (logP) of this compound be experimentally determined?

- Methodology : Apply the shake-flask method combined with high-performance liquid chromatography (HPLC) per JIS Z 7260-117:2006. The reported logP for this compound is 2.8 , indicating moderate hydrophobicity .

- Key Considerations : Ensure phase separation clarity and validate measurements against reference compounds (e.g., chlorobenzene, logP = 2.8).

Q. What are the acute toxicity profiles of this compound in mammalian models?

- Methodology : Inhalation exposure studies in rodents (e.g., rats) reveal an LC₅₀ of >8,047 mg/m³ over 4 hours. Observed effects include somnolence, tremors, and weight loss .

- Key Considerations : Use controlled exposure chambers and monitor biomarkers (e.g., methemoglobin levels) to assess systemic toxicity.

Q. What synthetic routes are available for producing this compound as a pharmaceutical intermediate?

- Methodology : React β,β'-dihalogenated diethylammonium hydrochloride (derived from diethanolamine) with this compound in aqueous solution without catalysts. Characterize products via ¹H NMR and IR spectroscopy .

- Key Considerations : Optimize reaction stoichiometry and temperature to minimize byproducts like 3,4-dichloroaniline.

Q. How does this compound degrade in aquatic environments?

- Methodology : Investigate biodegradation using enriched mixed cultures or advanced oxidation processes (e.g., dielectric barrier discharge plasma). Monitor degradation efficiency via HPLC or LC-MS .

- Key Considerations : Assess the impact of pH, dissolved oxygen, and co-contaminants on degradation kinetics.

Advanced Research Questions

Q. What metabolic pathways does this compound follow in soil or plant systems?

- Methodology : Use ¹⁴C-labeled this compound to track uptake and transformation in plants (e.g., soybean). Identify conjugates like N-glucosides via LC-MS/MS .

- Key Considerations : Compare metabolic pathways across plant species and soil microbiota to assess environmental persistence.

Q. How can engineered microbial systems enhance the dechlorination of this compound under anaerobic conditions?

- Methodology : Utilize Escherichia coli reporters modified with dehalogenase genes. Monitor dechlorination efficiency via biosensor luminescence or GC-MS .

- Key Considerations : Optimize electron donor systems (e.g., lactate or hydrogen) to sustain microbial activity.

Q. What catalytic strategies improve the efficiency of this compound degradation in non-thermal plasma reactors?

- Methodology : Integrate TiO₂ or graphene oxide catalysts into dielectric barrier discharge (DBD) reactors. Quantify hydroxyl radical generation and intermediate products (e.g., chlorophenols) .

- Key Considerations : Evaluate energy consumption and scalability for industrial wastewater treatment.

Q. How does this compound interact with endocrine receptors, and what are the implications for regulatory risk assessment?

- Methodology : Perform in vitro assays (e.g., yeast estrogen screen) to assess endocrine disruption potential. Compare with structurally similar compounds like 3,4-dichloroaniline, a suspected endocrine disruptor .

- Key Considerations : Validate findings with in vivo models to establish dose-response relationships.

Q. What regulatory frameworks govern this compound’s environmental monitoring?

- Methodology : Review EPA TSCA inventory data (Section 8(b) and 8(d)) for toxicity and ecotoxicity requirements. Align with EU Water Framework Directive criteria for persistent pollutants .

- Key Considerations : Advocate for Union-representative monitoring data to refine risk assessments.

特性

IUPAC Name |

2,3-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPSAOUFIJSKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N, Array | |

| Record name | DICHLOROANILINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040696 | |

| Record name | 2,3-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichloroanilines appears as an amber to brown crystalline solid. Shipped as a solid or in a liquid carrier. Insoluble in water. It is toxic by skin absorption and by inhalation. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of dyes and pesticides., Colorless solid or liquid; mp = 24 deg C; [ICSC] Solid; mp = 23-24 deg C; [Alfa Aesar MSDS], COLOURLESS CRYSTALS OR LIQUID. | |

| Record name | DICHLOROANILINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19448 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

252 °C | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>112 °C (closed cup), >112 °C c.c. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

VERY SOL IN ETHER; SLIGHTLY SOL IN PETROLEUM ETHER, BENZENE, Sol in alcohol, acetone, Solubility in water: none | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.383 @ 25 °C, Relative density (water = 1): 1.383 | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.6 | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 [mmHg], Vapor pressure, Pa at 25 °C: | |

| Record name | 2,3-Dichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19448 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM PETROLEUM ETHER | |

CAS No. |

27134-27-6, 608-27-5 | |

| Record name | DICHLOROANILINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, ar,ar-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027134276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BL4F1DXVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

24 °C | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。